

2,4,6-trimethylbenzyl alcohol CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4,6-Trimethylbenzyl alcohol*

Cat. No.: *B1581423*

[Get Quote](#)

An In-Depth Technical Guide to **2,4,6-Trimethylbenzyl Alcohol**

Introduction

2,4,6-Trimethylbenzyl alcohol, also known as mesitylmethanol, is an aromatic alcohol that serves as a valuable building block in organic synthesis. Its unique sterically hindered structure, arising from the three methyl groups on the benzene ring, imparts specific reactivity and properties that are leveraged in the synthesis of fine chemicals, pharmaceutical intermediates, and other specialized materials. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, synthesis, applications, and safety protocols, grounded in authoritative sources.

Section 1: Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics.

1.1 Compound Identification

A clear identification of **2,4,6-trimethylbenzyl alcohol** is paramount for regulatory compliance, procurement, and accurate scientific communication. Key identifiers are summarized below.

Identifier	Value
CAS Number	4170-90-5 [1] [2]
IUPAC Name	(2,4,6-trimethylphenyl)methanol [1] [3]
Synonyms	2,4,6-Trimethylbenzenemethanol, Mesitylmethanol [4]
Molecular Formula	C ₁₀ H ₁₄ O [1] [2]
Molecular Weight	150.22 g/mol
EC Number	224-032-1 [2]
InChI Key	LODDFDHPSIYCTK-UHFFFAOYSA-N [3]

1.2 Physicochemical Properties

The physical properties of **2,4,6-trimethylbenzyl alcohol** dictate its handling, reaction conditions, and purification methods. It is a solid at room temperature.

Property	Value
Appearance	White to pale cream crystals or powder [3] [4] [5]
Melting Point	87-89 °C [6]
Boiling Point	140-141 °C at 15 mmHg [6]
Topological Polar Surface Area	20.2 Å ² [1] [2]

1.3 Chemical Structure

The structure of **2,4,6-trimethylbenzyl alcohol** is key to its chemical behavior.

Caption: Chemical structure of (2,4,6-trimethylphenyl)methanol.

Section 2: Synthesis and Reactivity

While **2,4,6-trimethylbenzyl alcohol** is commercially available, understanding its synthesis and key reactions is crucial for its application in multi-step synthetic pathways.

2.1 Synthesis Pathway

A common and reliable method for preparing benzyl alcohols is the reduction of the corresponding aldehyde. In this case, 2,4,6-trimethylbenzaldehyde serves as the precursor. Sodium borohydride (NaBH_4) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,4,6-trimethylbenzyl alcohol**.

2.2 Experimental Protocol: Reduction of 2,4,6-Trimethylbenzaldehyde

This protocol describes a representative lab-scale synthesis.

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylbenzaldehyde (1.0 eq) and dissolve it in methanol or ethanol.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C.
- **Reduction:** Slowly add sodium borohydride (NaBH_4) (1.1-1.5 eq) portion-wise to the stirred solution. **Causality:** Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the bubbling ceases. This step neutralizes excess NaBH_4 .

- Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure **2,4,6-trimethylbenzyl alcohol** as a white solid.

2.3 Key Reactions: Oxidation

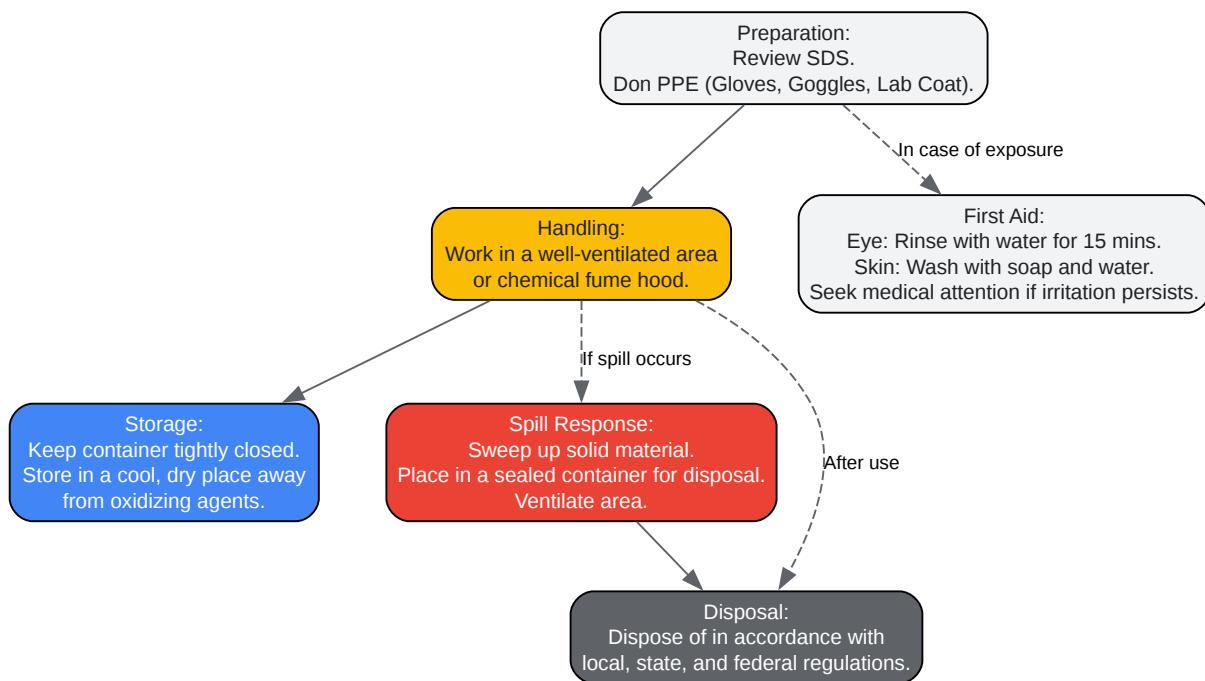
2,4,6-Trimethylbenzyl alcohol is a versatile precursor. It can be oxidized to produce either 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethylbenzoic acid, depending on the oxidizing agent and conditions used. For instance, oxidation using o-iodoxybenzoic acid (IBX) under solvent-free conditions can yield a mixture of the aldehyde and carboxylic acid.^[7] It also undergoes oxidation in the presence of molecular iodine and potassium carbonate.

Section 3: Applications in Research and Drug Development

The utility of **2,4,6-trimethylbenzyl alcohol** stems from its function as a robust synthetic intermediate.

- Intermediate for Fine Chemicals: It serves as a precursor in the synthesis of more complex molecules. For example, it has been used to synthesize 3-(2,4,6-trimethylbenzyl)indole. Its oxidation products, 2,4,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzoic acid, are important intermediates for photoinitiators, dyes, and agrochemicals.^{[7][8][9]}
- Pharmaceutical Intermediate: The mesityl group is found in various pharmacologically active compounds. This alcohol serves as a key starting material for introducing this structural motif.^[2]
- Catalysis and Reagents: It is reported as part of an efficient method for producing dimethoxybenzaldehydes and can be used with ferrite as a dehydrogenative catalyst.^[10]

Section 4: Safety, Handling, and Storage


Adherence to strict safety protocols is mandatory when working with any chemical reagent.

4.1 Hazard Identification and Personal Protection

While not classified as acutely toxic, **2,4,6-trimethylbenzyl alcohol** requires careful handling to avoid irritation and exposure.

Hazard Category	Description
Acute Toxicity (Oral)	LD50 (mouse): 3000 mg/kg
Skin Contact	May cause skin irritation. Avoid contact. [6]
Eye Contact	May cause serious eye irritation. Avoid contact. [6]
Inhalation	May cause respiratory tract irritation. [5]
Incompatibilities	Strong oxidizing agents [11]
Personal Protective Equipment (PPE)	Safety glasses with side shields (or goggles), chemical-resistant gloves, lab coat. [5] [11] [12]

4.2 Laboratory Safety Workflow

[Click to download full resolution via product page](#)

Caption: Recommended laboratory safety workflow for handling the compound.

4.3 Storage and Handling Procedures

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11] Store away from incompatible materials such as strong oxidizing agents.[11]
- Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

2,4,6-Trimethylbenzyl alcohol is a well-characterized compound with the CAS number 4170-90-5 and the IUPAC name (2,4,6-trimethylphenyl)methanol.^[1]^[3] Its utility as a sterically

hindered building block in organic synthesis makes it a valuable reagent for researchers in pharmaceuticals and materials science. A comprehensive understanding of its properties, synthetic routes, and, most importantly, its safety and handling requirements is essential for its effective and responsible use in a professional laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. L01952.14 [thermofisher.com]
- 4. 2,4,6-Trimethylbenzyl Alcohol | 4170-90-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 9. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 10. 2,4,6-Trimethylbenzyl alcohol | 4170-90-5 | FT34610 [biosynth.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. 2,4,6-Trimethylbenzyl alcohol 99 4170-90-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [2,4,6-trimethylbenzyl alcohol CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581423#2-4-6-trimethylbenzyl-alcohol-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com